molecular formula C10H9N3O2 B3041498 1-methyl-3-(2-nitrophenyl)-1H-pyrazole CAS No. 305811-47-6

1-methyl-3-(2-nitrophenyl)-1H-pyrazole

Cat. No.: B3041498
CAS No.: 305811-47-6
M. Wt: 203.2 g/mol
InChI Key: VQCALXVUMSAFLK-UHFFFAOYSA-N
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Description

1-methyl-3-(2-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H9N3O2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Impact on Reductive Cyclization Process

1-Methyl-3-(2-nitrophenyl)-1H-pyrazole derivatives demonstrate significant roles in chemical synthesis processes. For instance, pyrazole derivatives undergo reductive cyclization to form substituted 1H-pyrazolo[3,4-b]quinoxalines. The intramolecular hydrogen bonding within these compounds affects their reactivity, necessitating high temperatures for cyclization. This insight has led to alternative synthesis methods, such as microwave irradiation, to enhance efficiency and outcomes in the production of complex molecules (Szlachcic et al., 2020).

Helical Twist in Molecular Structure

The study of pyrazole derivatives, including those with a 2-nitrophenyl group, has revealed fascinating structural characteristics. Specifically, 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole was found to possess a rare helical twist in its molecular structure. This property has implications for the development of novel materials and the understanding of molecular interactions, as evidenced by the synthesis and characterization of unique Pd(II) complexes (Drew et al., 2007).

Synthetic Methodologies and Molecular Interactions

Research into pyrazole derivatives has also focused on their synthesis and the exploration of their molecular interactions. For example, the unexpected cyclization of certain precursors to form 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones offers insights into synthetic strategies and the potential for developing new pharmaceuticals or functional materials. The molecular and supramolecular structures of these compounds, elucidated through X-ray diffraction, highlight the significance of intramolecular interactions and the potential for targeted molecular design (Padilla-Martínez et al., 2011).

Antioxidant Activity

The synthesis and characterization of pyrazole derivatives extend to the evaluation of their biological activities, including antioxidant properties. Novel coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity, showcasing the potential therapeutic applications of these compounds. The impact of hydrogen bonding on the self-assembly process of these complexes further underscores the importance of molecular structure in dictating functional properties (Chkirate et al., 2019).

Mechanism of Action

The mechanism of action of “1-methyl-3-(2-nitrophenyl)-1H-pyrazole” would depend on its specific biological activity. Pyrazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .

Safety and Hazards

The safety and hazards of “1-methyl-3-(2-nitrophenyl)-1H-pyrazole” would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on “1-methyl-3-(2-nitrophenyl)-1H-pyrazole” could include further studies on its synthesis, properties, and potential biological activities. It could also be interesting to explore its potential applications in medicine, agriculture, or other fields .

Properties

IUPAC Name

1-methyl-3-(2-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-6-9(11-12)8-4-2-3-5-10(8)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCALXVUMSAFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101296724
Record name 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305811-47-6
Record name 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305811-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-(2-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101296724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(Dimethylamino)-2′-nitroacrylophenone (3.0 g, 13.5 mmol) in absolute ethanol (25 mL) was treated with methylhydrazine (800 μL, 20 mmol) and heated to reflux for 5 hours. The solvent was distilled off, and the residue chromatographed on silica eluting with 2:1 hexane:ethyl acetate to provide 1-methyl-5-(2-nitrophenyl)pyrazole (1.9 g) and 1-methyl-3-(2-nitrophenyl)pyrazole (350 mg).
Quantity
3 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
800 μL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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